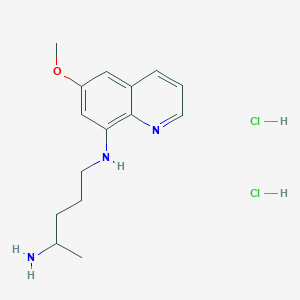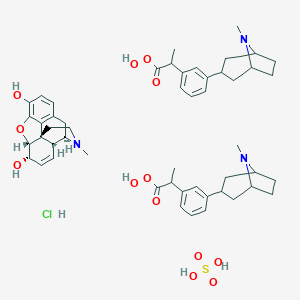
GGTI298 Trifluoroacetato
Descripción general
Descripción
GGTI 298 trifluoroacetate salt is a chemical compound known for its role as an inhibitor of geranylgeranyltransferase I. This enzyme is involved in the post-translational modification of proteins, specifically the addition of geranylgeranyl groups to certain proteins, which is crucial for their proper function. GGTI 298 trifluoroacetate salt has been studied for its potential to arrest the cell cycle in the G1 phase and induce apoptosis in human tumor cells .
Aplicaciones Científicas De Investigación
GGTI 298 trifluoroacetate salt has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of geranylgeranyltransferase I in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of inhibiting protein geranylgeranylation on cell cycle progression and apoptosis.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting geranylgeranyltransferase I
Mecanismo De Acción
GGTI 298 trifluoroacetate salt exerts its effects by inhibiting the enzyme geranylgeranyltransferase I. This inhibition prevents the addition of geranylgeranyl groups to target proteins, which is essential for their proper localization and function. The compound specifically inhibits the processing of Rap 1A without affecting the processing of H-Ras. This selective inhibition leads to cell cycle arrest in the G1 phase and induces apoptosis in tumor cells .
Safety and Hazards
GGTI298 Trifluoroacetate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure . It should be stored in a well-ventilated place and kept container tightly closed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GGTI 298 trifluoroacetate salt involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the synthesis of N-[[4-(2-®-Amino-3-mercaptopropyl)amino]-2-naphthylbenzoyl]leucine methyl ester.
Introduction of the trifluoroacetate group: This is achieved by reacting the core structure with trifluoroacetic acid under controlled conditions.
Industrial Production Methods
Industrial production of GGTI 298 trifluoroacetate salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large quantities of reactants are mixed and reacted in a controlled environment.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
GGTI 298 trifluoroacetate salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
GGTI 297: Another inhibitor of geranylgeranyltransferase I with similar properties.
FTI-277: An inhibitor of farnesyltransferase, which also affects protein prenylation but targets a different enzyme.
Lonafarnib: A farnesyltransferase inhibitor used in clinical research
Uniqueness
GGTI 298 trifluoroacetate salt is unique due to its high specificity for geranylgeranyltransferase I and its ability to selectively inhibit the processing of Rap 1A. This specificity makes it a valuable tool in research focused on protein prenylation and its role in cell cycle regulation and apoptosis .
Propiedades
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALKWJPZELDSKT-UFABNHQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582025 | |
| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180977-44-0 | |
| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of GGTI-298 and how does it interact with this target?
A1: GGTI-298 specifically targets GGTase-I. [] This enzyme catalyzes the transfer of a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate, to cysteine residues near the C-terminus of proteins, a process known as geranylgeranylation. GGTI-298 acts as a competitive inhibitor, binding to the enzyme's active site and preventing the geranylgeranylation of target proteins. []
Q2: Which protein families are primarily affected by GGTI-298's inhibitory action on GGTase-I?
A2: GGTI-298 primarily affects the prenylation of proteins belonging to the Rho family of small GTPases. [, , , ] These proteins play critical roles in various cellular processes, including cytoskeletal organization, cell signaling, cell motility, and gene expression.
Q3: What are the downstream consequences of inhibiting GGTase-I with GGTI-298?
A3: By inhibiting GGTase-I, GGTI-298 disrupts the proper localization and function of Rho GTPases. This leads to various cellular effects depending on the cell type and context, including:
- Inhibition of cell proliferation and induction of apoptosis: [, , , ] GGTI-298 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent. [, , , ]
- Disruption of cytoskeletal organization and cell morphology: [, , , ] GGTI-298 treatment often leads to alterations in cell shape, loss of actin stress fibers, and impaired cell adhesion and migration. These effects are crucial for understanding its potential in diseases involving abnormal cell motility and invasion, such as cancer metastasis.
- Modulation of signaling pathways: [, , , , , ] GGTI-298 can impact various signaling pathways, including those involving MAPK, AKT, and NF-κB, influencing cell survival, proliferation, and inflammatory responses.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)



